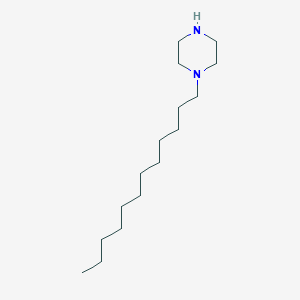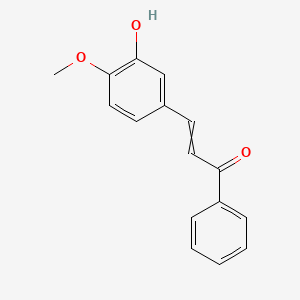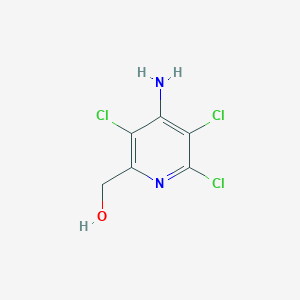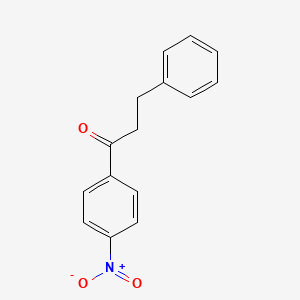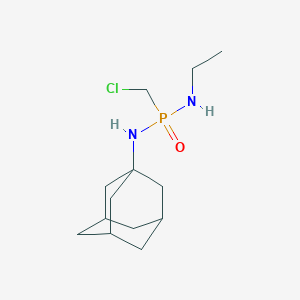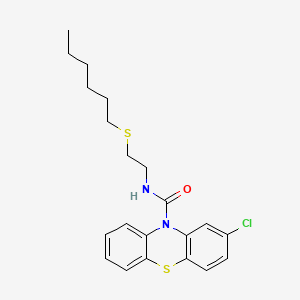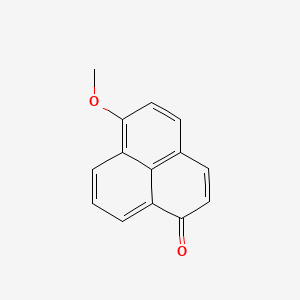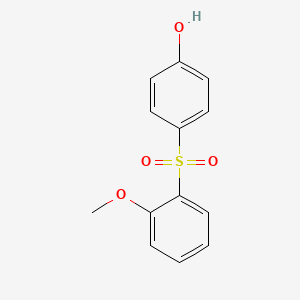
4-(2-Methoxybenzene-1-sulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxybenzene-1-sulfonyl)phenol is an organic compound that features a phenol group substituted with a methoxybenzene sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid or oleum to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as distillation and solvent extraction to separate and purify the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxybenzene-1-sulfonyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxybenzene-1-sulfonyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Methoxybenzene-1-sulfonyl)phenol involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the aromatic ring and generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final substituted product .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxybenzene-1-sulfonyl)phenol can be compared with other similar compounds such as:
Anisole (Methoxybenzene): Anisole is a simpler compound with a methoxy group attached to the benzene ring.
Sulfonyl Phenols: These compounds have a sulfonyl group attached to the phenol ring and exhibit similar reactivity patterns in electrophilic aromatic substitution reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
52714-80-4 |
|---|---|
Molekularformel |
C13H12O4S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
4-(2-methoxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C13H12O4S/c1-17-12-4-2-3-5-13(12)18(15,16)11-8-6-10(14)7-9-11/h2-9,14H,1H3 |
InChI-Schlüssel |
QFQRDOZFADRFSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)

